

# An In-depth Technical Guide to 3-(2-(Trifluoromethyl)phenyl)propanal Isomers

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## Compound of Interest

Compound Name: 3-(2-(Trifluoromethyl)phenyl)propanal

Cat. No.: B105438

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A Note on Nomenclature: This guide focuses on the trifluoromethyl derivatives of phenylpropanal, specifically the ortho (2-) and meta (3-) isomers, which are key intermediates in pharmaceutical synthesis. The user's initial query mentioned "trichloromethyl," for which there is significantly less available research. Given the prevalence of data for the trifluoromethyl compounds, this guide will detail their properties and synthesis.

This technical guide provides a comprehensive overview of **3-(2-(Trifluoromethyl)phenyl)propanal** and 3-(3-(Trifluoromethyl)phenyl)propanal for researchers, scientists, and professionals in drug development.

## Chemical Identifiers and Physical Properties

The following tables summarize the key identifiers and physical properties for the ortho and meta isomers of 3-(Trifluoromethyl)phenyl)propanal.

### Table 1: Identifiers for 3-(2-(Trifluoromethyl)phenyl)propanal

Identifier	Value
CAS Number	376641-58-6[1]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> F <sub>3</sub> O
Molecular Weight	202.17 g/mol [1]
InChI Key	ANZQTKJIALSFQK-UHFFFAOYSA-N[1]

**Table 2: Physical Properties of 3-(2-(Trifluoromethyl)phenyl)propanal**

Property	Value
Appearance	Colorless oil[1]
Boiling Point	205.9±35.0 °C (Predicted)[2]
Density	1.192±0.06 g/cm <sup>3</sup> (Predicted)[2]
Storage	-20°C, protect from light, stored under nitrogen[2]

**Table 3: Identifiers for 3-(3-(Trifluoromethyl)phenyl)propanal**

Identifier	Value
CAS Number	21172-41-8[3]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> F <sub>3</sub> O[3]
Molecular Weight	202.17 g/mol [3]
IUPAC Name	3-[3-(trifluoromethyl)phenyl]propanal[4]
InChI	InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2[4]
InChIKey	APCCHYPQHODSBD-UHFFFAOYSA-N[4]
SMILES	<chem>C1=CC(=CC(=C1)C(F)(F)F)CCC=O</chem> [4]
MDL Number	MFCD07772918[3]

**Table 4: Physical Properties of 3-(3-(Trifluoromethyl)phenyl)propanal**

Property	Value
Appearance	Clear colorless to pale yellow oily liquid[3]
Boiling Point	207.4±35.0 °C (Predicted)[3]
Density	1.192±0.06 g/cm <sup>3</sup> (Predicted)[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl acetate[3][5]
Storage	Inert atmosphere, Store in freezer, under -20°C[3]
Stability	Not very stable, a new spot on TLC if kept at room temperature overnight[3]

## Synthesis and Experimental Protocols

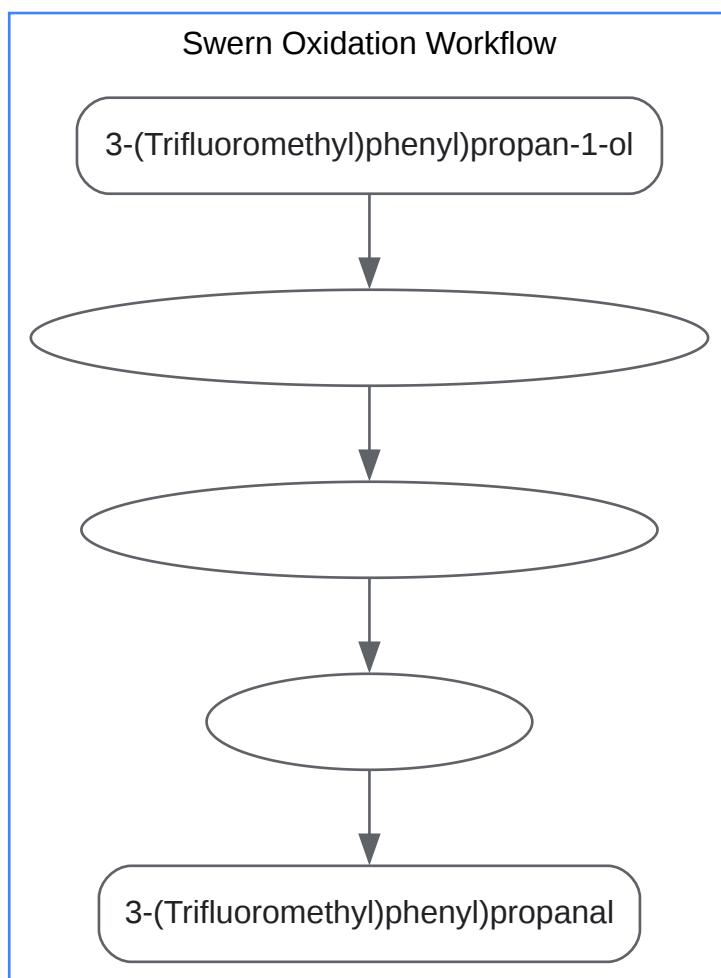
Both isomers are crucial intermediates in the synthesis of pharmaceuticals like Cinacalcet, a calcimimetic agent.[1][6] Several synthetic routes have been developed for their preparation.

## Oxidation of 3-(Trifluoromethyl)phenyl)propan-1-ol

A common method for synthesizing these aldehydes is the oxidation of the corresponding primary alcohol.

This protocol describes the synthesis of **3-(2-(Trifluoromethyl)phenyl)propanal** from its corresponding alcohol. A similar procedure can be applied to the meta isomer.

- Cool a solution of 3-(2-(trifluoromethyl)phenyl)propan-1-ol (1.0 g, 4.90 mmol) in dichloromethane (20 mL) to 0°C in a water/ice bath.<sup>[1]</sup>
- Sequentially add dimethyl sulfoxide (DMSO; 770 mg, 9.80 mmol) and phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>; 1.39 g, 9.80 mmol).<sup>[1]</sup>
- Stir the mixture for 30 minutes, allowing the temperature to rise to 20°C.<sup>[1]</sup>
- Cool the reaction mixture again in a water/ice bath and add triethylamine (2.4 mL, 17.15 mmol).<sup>[1]</sup>
- Continue stirring for one hour as the temperature returns to 20°C.<sup>[1]</sup>
- Work up the reaction by treating the mixture with 5% HCl.<sup>[1]</sup>
- Separate the organic phase and wash it further with 5% HCl and then with brine.<sup>[1]</sup>
- Dry the organic phase over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the aldehyde. This method can produce a quantitative yield.<sup>[1][3]</sup>



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Swern Oxidation Workflow for Aldehyde Synthesis.

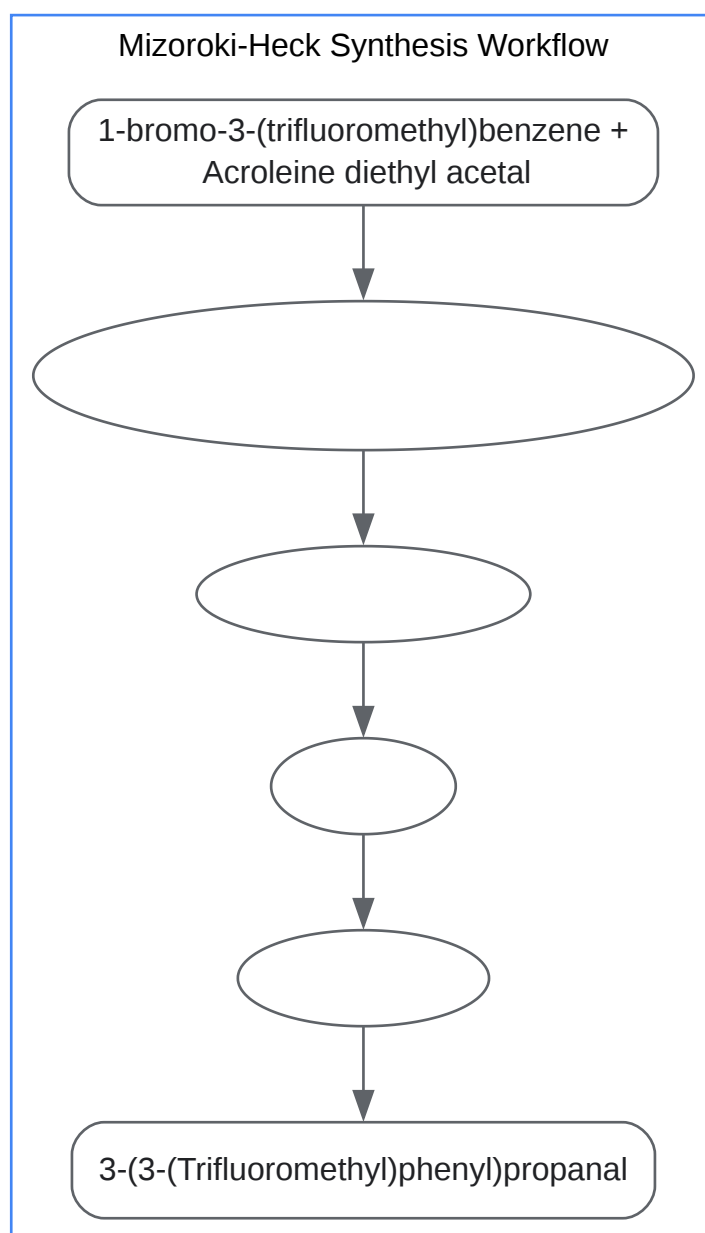
## Mizoroki-Heck Cross-Coupling Reaction

An improved and more sustainable method for the synthesis of 3-(3-(Trifluoromethyl)phenyl)propanal involves a Mizoroki-Heck cross-coupling reaction.[6]

This protocol outlines a cascade process for synthesizing the meta isomer.

- Combine 1-bromo-3-(trifluoromethyl)benzene, acroleine diethyl acetal, Pd(OAc)<sub>2</sub>, and nBu<sub>4</sub>NOAc (tetrabutylammonium acetate) in a suitable solvent.[6]
- Heat the reaction mixture. Microwave-assisted conditions can significantly reduce reaction times.[6]

- After the cross-coupling is complete, the crude mixture is subjected to a hydrogenation reaction in a cascade process.<sup>[6]</sup>
- The resulting mixture containing 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene is then treated with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions.<sup>[6]</sup>
- Hydrolysis of the product from the previous step yields 3-(3-(trifluoromethyl)phenyl)propanal in excellent overall yield and high purity.<sup>[6]</sup>



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Mizoroki-Heck Synthesis Workflow.

## Biological Activity and Applications

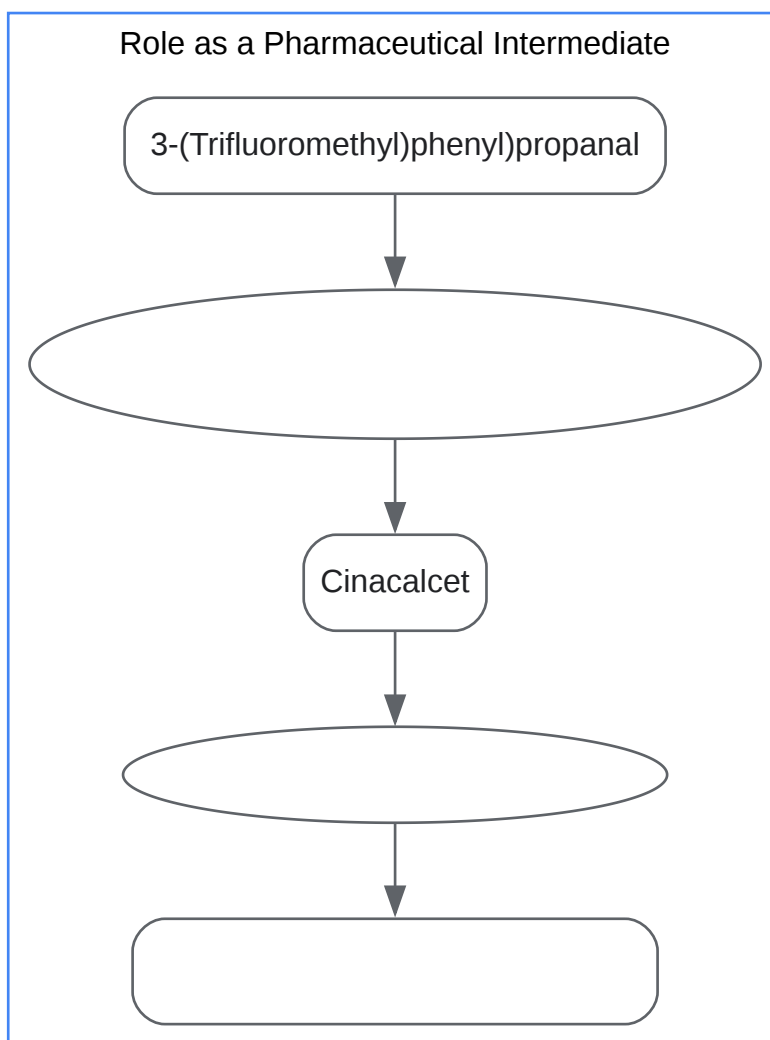
The trifluoromethyl group in these compounds enhances metabolic stability and lipophilicity, making them valuable in medicinal chemistry.[1]

## Role in Drug Synthesis

Both **3-(2-(trifluoromethyl)phenyl)propanal** and 3-(3-(trifluoromethyl)phenyl)propanal are key intermediates in the synthesis of Cinacalcet HCl.[1][6] Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic renal disease and hypercalcemia in patients with parathyroid carcinoma.[6] The synthesis involves a reductive amination of the propanal with (R)-(+)-1-(1-naphthyl)ethylamine.[6]

## General Biological Interaction

While specific signaling pathways are not extensively detailed in the available literature, the general mechanism of action is understood. The trifluoromethyl group increases the lipophilicity of the molecule, allowing for easier penetration of biological membranes.[1] The aldehyde group can act as an electrophile, reacting with nucleophilic sites in enzymes and proteins, thereby modulating their activity.[1] This property is particularly useful in drug design and development.



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Logical Flow from Intermediate to Therapeutic Use.

## Chemical Reactivity

The propanal moiety in these compounds dictates their primary reactivity.

- Oxidation: They can be oxidized to the corresponding carboxylic acids.<sup>[1]</sup>
- Reduction: Reduction with agents like sodium borohydride yields the corresponding 3-(trifluoromethyl)phenyl)propan-1-ols.<sup>[1]</sup>



- Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack, a key step in reactions like the aforementioned reductive amination.[1]

## Purification

Purification of these aldehydes can be challenging due to their potential instability.[3] A common method for purifying **3-(2-(Trifluoromethyl)phenyl)propanal** is through the formation of a bisulfite adduct.[1] This technique involves treating the crude product with sodium bisulfite to form a crystalline adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.

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## References

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